3-(4-Methoxyphenyl)-3-oxopropanenitrile

Description

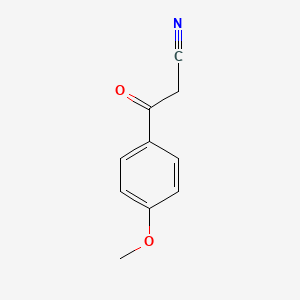

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEPUFCALLUUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283505 | |

| Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-47-7 | |

| Record name | 3672-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-methoxybenzoylacetonitrile, is a versatile β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a ketone and a nitrile group separated by a methylene bridge, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, alternative synthetic strategies, and detailed experimental protocols suitable for researchers and professionals in drug development and organic synthesis.

The molecular formula for this compound is C₁₀H₉NO₂, and its molecular weight is 175.19 g/mol .[3] It is registered under CAS numbers 3672-47-7 and 54605-62-8.[3][4]

Primary Synthesis Pathway: Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[5] In this specific synthesis, an ester of 4-methoxybenzoic acid (which lacks α-hydrogens and therefore cannot self-condense) acts as the electrophilic acylating agent, while acetonitrile serves as the nucleophilic component after deprotonation.[2]

The choice of a strong, non-nucleophilic base is critical to the success of the reaction. Bases such as sodium amide, sodium hydride, or potassium tert-butoxide are commonly used to deprotonate acetonitrile, forming a resonance-stabilized carbanion.[2] The use of a non-enolizable ester like a 4-methoxybenzoate ester prevents self-condensation and leads to a higher yield of the desired β-ketonitrile.[5]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation: A strong base abstracts an acidic α-proton from acetonitrile to form a nucleophilic nitrile-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the 4-methoxybenzoate ester.

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the final β-ketonitrile product.

The driving force for this condensation is the formation of a highly stabilized enolate of the β-ketonitrile product upon reaction with any remaining base. An acidic workup is then required to protonate the enolate and yield the final product.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles via Claisen condensation.[2]

Materials:

-

Ethyl 4-methoxybenzoate (1 equivalent)

-

Acetonitrile (2-3 equivalents)

-

Potassium tert-butoxide (2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (2 equivalents).

-

Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add acetonitrile (2-3 equivalents) to the stirred suspension.

-

In the dropping funnel, prepare a solution of ethyl 4-methoxybenzoate (1 equivalent) in anhydrous THF.

-

Add the solution of ethyl 4-methoxybenzoate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Purity | >98.0% (GC) | [4] |

| Melting Point | 130.0 to 134.0 °C | [6] |

| Appearance | White to light yellow powder/crystal | [4] |

Synthesis Pathway Diagram

Caption: Crossed Claisen condensation for the synthesis of this compound.

Alternative Synthesis Pathways

While the Claisen condensation is the most direct route, other modern methods for the synthesis of β-ketonitriles have been developed, often with a focus on improving safety and sustainability.[1]

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

This metal-free approach involves the radical coupling of an aldehyde with azobis(isobutyronitrile) (AIBN) catalyzed by an N-heterocyclic carbene (NHC).[7] This method is notable for its ability to form β-ketonitriles with congested quaternary carbon centers under mild conditions.[7]

Palladium- or Nickel-Catalyzed Carbonylative Cross-Coupling

Transition-metal-catalyzed reactions offer another avenue to β-ketonitriles. These methods typically involve the carbonylative coupling of α-halonitriles with organometallic reagents (e.g., organozinc reagents) in the presence of carbon monoxide and a palladium or nickel catalyst.[8]

Alternative Pathway Diagram

Caption: Alternative synthetic routes to this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, and a singlet for the methylene protons between the carbonyl and nitrile groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the ketone and the C≡N stretch of the nitrile group.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound is most reliably achieved through a crossed Claisen condensation of a 4-methoxybenzoate ester with acetonitrile using a strong base. This method offers a straightforward and efficient route to this valuable synthetic intermediate. For researchers seeking alternative or greener approaches, modern methods such as NHC-catalyzed radical coupling or transition-metal-catalyzed carbonylative cross-coupling present viable options. Thorough characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications in research and development.

References

-

Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

Established methods for the synthesis of β‐ketonitriles by:... ResearchGate. Accessed January 1, 2026. [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Published December 6, 2019. [Link]

- PROCESS FOR THE PREPARATION OF beta-ketonitriles.

- Synthesis method for 4-methoxy-2-methyl benzyl cyanide.

-

Supporting Information. Accessed January 1, 2026. [Link]

-

via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. Accessed January 1, 2026. [Link]

- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Supplementary Material. The Royal Society of Chemistry. Accessed January 1, 2026. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Accessed January 1, 2026. [Link]

-

1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Accessed January 1, 2026. [Link]

-

Propanenitrile, 3-methoxy-. NIST WebBook. Accessed January 1, 2026. [Link]

-

23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Accessed January 1, 2026. [Link]

-

(3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. PubChem. Accessed January 1, 2026. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed January 1, 2026. [Link]

-

3-(4-Methoxyphenyl)butanenitrile - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 1, 2026. [Link]

-

Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Accessed January 1, 2026. [Link]

-

1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... ResearchGate. Accessed January 1, 2026. [Link]

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Accessed January 1, 2026. [Link]

-

Benzaldehyde, 2-methoxy. Organic Syntheses Procedure. Accessed January 1, 2026. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Accessed January 1, 2026. [Link]

-

CID 56946103 | C10H12O3. PubChem. Accessed January 1, 2026. [Link]

-

Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. Accessed January 1, 2026. [Link]

-

Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products | Request PDF. ResearchGate. Accessed January 1, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 3672-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound | 3672-47-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Technical Guide

Introduction

3-(4-Methoxyphenyl)-3-oxopropanenitrile, also known as 4-methoxybenzoylacetonitrile, is a versatile organic compound characterized by a methoxy-substituted phenyl ring, a ketone, and a nitrile functional group.[1] Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol .[2][3] This molecule serves as a key building block in the synthesis of various heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural confirmation of its derivatives.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related chemical structures.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral characteristics. The molecule's key features are a para-substituted benzene ring, a central ketone, and an adjacent methylene group bonded to a nitrile.

Sources

An In-depth Technical Guide to the Chemical Properties of 4-Methoxybenzoylacetonitrile

This guide offers a comprehensive exploration of 4-Methoxybenzoylacetonitrile, a versatile β-ketonitrile that serves as a valuable intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic signature, chemical reactivity, and safe handling protocols, providing both theoretical understanding and practical insights.

Introduction: The Strategic Importance of 4-Methoxybenzoylacetonitrile

4-Methoxybenzoylacetonitrile, also known as 3-(4-methoxyphenyl)-3-oxopropanenitrile, belongs to the class of β-ketonitriles. This classification is central to its chemical utility. The molecule's architecture, featuring a ketone and a nitrile group separated by a methylene bridge, results in a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of both the benzoyl and nitrile moieties renders the intervening methylene protons acidic, making this position a nucleophilic hotspot for carbon-carbon bond formation. Furthermore, the electrophilic nature of the ketone and nitrile carbons allows for a diverse range of chemical transformations.

The presence of a methoxy group on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and providing a handle for further functionalization. These structural features make 4-Methoxybenzoylacetonitrile a sought-after building block in the synthesis of complex heterocyclic systems, which are prevalent in many pharmaceutical agents.[1][2]

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of 4-Methoxybenzoylacetonitrile is the Claisen condensation of a 4-methoxybenzoate ester with acetonitrile. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.

Underlying Principles of the Claisen Condensation

The Claisen condensation involves the reaction of an ester with an enolizable carbonyl compound (in this case, acetonitrile) in the presence of a strong base. The base serves to deprotonate the α-carbon of the acetonitrile, generating a carbanion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile without competing nucleophilic attack on the ester. Sodium amide or sodium ethoxide are commonly employed for this purpose.

Detailed Experimental Protocol

Materials:

-

Methyl 4-methoxybenzoate

-

Acetonitrile

-

Sodium amide (NaNH₂) or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium amide in anhydrous diethyl ether. The flask is cooled in an ice bath.

-

Addition of Reactants: A solution of methyl 4-methoxybenzoate and an excess of acetonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of the base over a period of 30-60 minutes. The excess acetonitrile serves as both a reactant and a solvent.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled in an ice bath, and the excess sodium amide is cautiously quenched by the slow addition of water. The mixture is then acidified with a 10% HCl solution until the pH is acidic. This step protonates the enolate of the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Methoxybenzoylacetonitrile is purified by recrystallization from ethanol to afford a pale yellow solid.

Rationale for Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and a drying tube is crucial as the strong base (sodium amide) reacts violently with water.

-

Excess Acetonitrile: Using an excess of acetonitrile drives the equilibrium towards the product side.

-

Acidic Workup: Acidification is necessary to protonate the resulting enolate of the β-ketonitrile, which is stable in the basic reaction medium.

-

Recrystallization: This is an effective method for purifying the solid product, removing impurities and yielding a product with a sharp melting point.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Methoxybenzoylacetonitrile.

Spectroscopic and Physical Properties

The structural elucidation of 4-Methoxybenzoylacetonitrile is confirmed through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value | Reference |

| CAS Number | 3672-47-7 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 129-133 °C | [4] |

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the different types of protons and their chemical environments in the molecule.

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group. The singlet nature indicates no adjacent protons to couple with.

-

δ ~4.3 ppm (s, 2H): This singlet is assigned to the two protons of the active methylene (-CH₂-) group. The protons are equivalent and do not couple with any neighboring protons.

-

δ ~7.0 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the methoxy group. They are split by the protons meta to the methoxy group.

-

δ ~8.0 ppm (d, 2H): This doublet is assigned to the two aromatic protons meta to the methoxy group (and ortho to the carbonyl group). They are split by the ortho protons.

¹³C NMR Spectroscopy: [5]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

δ ~30 ppm: Attributed to the methylene carbon (-CH₂-).

-

δ ~56 ppm: The signal for the methoxy carbon (-OCH₃).

-

δ ~114 ppm: Corresponds to the aromatic carbons ortho to the methoxy group.

-

δ ~117 ppm: The signal for the nitrile carbon (-C≡N).

-

δ ~128 ppm: The carbon ipso to the carbonyl group.

-

δ ~131 ppm: Aromatic carbons meta to the methoxy group.

-

δ ~164 ppm: The carbon ipso to the methoxy group.

-

δ ~185 ppm: The signal for the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy: [5]

The IR spectrum is used to identify the functional groups present in the molecule.

-

~3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2250 cm⁻¹: A sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretching vibration.

-

~1680 cm⁻¹: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1260 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

Mass Spectrometry (MS): [5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z = 175: The molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.

-

m/z = 135: A prominent peak resulting from the loss of the acetyl group (CH₂CN) via alpha-cleavage, forming the stable 4-methoxybenzoyl cation.

-

m/z = 107: Loss of carbon monoxide (CO) from the 4-methoxybenzoyl cation.

-

m/z = 77: Loss of formaldehyde (CH₂O) from the m/z 107 fragment, resulting in a phenyl cation.

Chemical Reactivity: A Hub for Synthesis

The unique arrangement of functional groups in 4-Methoxybenzoylacetonitrile makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[6][7] The reactivity is primarily centered around the active methylene group and the electrophilic nitrile and carbonyl carbons.

Knoevenagel Condensation

The active methylene group of 4-Methoxybenzoylacetonitrile readily participates in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base like piperidine or pyridine.[8][9] This reaction is a powerful tool for forming new carbon-carbon double bonds.

Reaction Mechanism:

-

The basic catalyst deprotonates the active methylene group to form a resonance-stabilized carbanion.

-

The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.

-

The resulting alkoxide intermediate is protonated.

-

Dehydration of the β-hydroxy nitrile intermediate yields the α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel condensation.

Gewald Reaction

4-Methoxybenzoylacetonitrile is an excellent substrate for the Gewald reaction, a multicomponent reaction that leads to the formation of highly substituted 2-aminothiophenes.[10][11] This reaction involves the condensation of the β-ketonitrile with an aldehyde or ketone and elemental sulfur in the presence of a base.

Reaction Mechanism:

-

A Knoevenagel condensation between the β-ketonitrile and the carbonyl compound occurs first to form an α,β-unsaturated nitrile.

-

The base then facilitates the addition of sulfur to the active methylene group of another molecule of the β-ketonitrile (or a related active methylene compound).

-

The resulting thiolate adds to the double bond of the α,β-unsaturated nitrile in a Michael addition.

-

Intramolecular cyclization followed by tautomerization yields the 2-aminothiophene.

Caption: Key steps in the Gewald reaction.

Synthesis of Pyrazoles and Pyrimidines

β-Ketonitriles are valuable precursors for the synthesis of pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.[6][12][13]

-

Pyrazoles: Reaction of 4-Methoxybenzoylacetonitrile with hydrazine or its derivatives leads to the formation of substituted pyrazoles.[14][15] The reaction proceeds via condensation of the hydrazine with the ketone, followed by intramolecular cyclization involving the nitrile group.

-

Pyrimidines: Condensation of 4-Methoxybenzoylacetonitrile with amidines or guanidine provides access to substituted pyrimidines.[16][17] The reaction involves the formation of an enamine intermediate, followed by cyclization and aromatization.

Applications in Drug Discovery and Development

While specific examples naming 4-Methoxybenzoylacetonitrile as a direct intermediate in a marketed drug are not readily found in the public domain, the classes of compounds synthesized from it are of significant pharmaceutical interest. The pyrazole and pyrimidine cores are present in a wide range of drugs, including anti-inflammatory agents, anticancer drugs, and antivirals.

The related compound, 4-methoxyphenylacetonitrile, is a known intermediate in the synthesis of the antidepressant Venlafaxine.[18] This highlights the potential of methoxy-substituted phenylacetonitrile derivatives as key building blocks in the pharmaceutical industry. The versatile reactivity of 4-Methoxybenzoylacetonitrile makes it a valuable tool for medicinal chemists in the construction of compound libraries for high-throughput screening and lead optimization.

Safety and Handling

4-Methoxybenzoylacetonitrile, like all nitrile-containing compounds, should be handled with care due to the potential for the release of hydrogen cyanide, especially in the presence of acids.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (double gloving is recommended).

-

Body Protection: A lab coat and appropriate protective clothing.

Handling Procedures: [1][2][4][19][20]

-

All manipulations of 4-Methoxybenzoylacetonitrile should be performed in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from acids and strong oxidizing agents.

-

Store in a tightly sealed container in a cool, dry place.

-

Cyanide-containing waste is considered acutely toxic and must be disposed of as hazardous waste.

-

Collect all solid and liquid waste containing 4-Methoxybenzoylacetonitrile in designated, labeled containers.

-

Do not mix cyanide waste with other chemical waste streams, particularly acidic waste, to prevent the generation of hydrogen cyanide gas.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the person to fresh air and seek immediate medical attention.

-

Ingestion: Seek immediate medical attention.

Conclusion

4-Methoxybenzoylacetonitrile is a multifaceted chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, particularly the activated methylene group and the dual electrophilic centers, provide a rich platform for the construction of complex molecular architectures, especially heterocyclic systems. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for harnessing its full potential in the laboratory and in the development of new therapeutic agents. Adherence to strict safety protocols is paramount when working with this and other cyanide-containing compounds.

References

- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 3. nbinno.com [nbinno.com]

- 4. uthsc.edu [uthsc.edu]

- 5. 4-Methoxybenzoylacetonitrile(3672-47-7) 13C NMR spectrum [chemicalbook.com]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Pyrimidine synthesis [organic-chemistry.org]

- 14. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. bu.edu.eg [bu.edu.eg]

- 18. benchchem.com [benchchem.com]

- 19. geneseo.edu [geneseo.edu]

- 20. research.columbia.edu [research.columbia.edu]

An In-depth Technical Guide to the Crystal Structure of 3-(4-Methoxyphenyl)-3-oxopropanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Ketopropanenitrile Scaffolds

The 3-oxo-3-arylpropanenitrile scaffold, a key pharmacophore, is a cornerstone in medicinal chemistry and materials science. These molecules, characterized by a reactive β-keto-nitrile functional group, serve as versatile building blocks in the synthesis of a multitude of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[1] The inherent electronic and structural properties of this scaffold make its derivatives prime candidates for drug discovery programs, with reported activities spanning anticancer and antimicrobial domains.[2] A comprehensive understanding of the three-dimensional structure and intermolecular interactions of these compounds at the atomic level is paramount for rational drug design and the development of novel materials with tailored properties.

This guide provides a detailed exploration of the crystal structure of derivatives of 3-(4-methoxyphenyl)-3-oxopropanenitrile. Due to the limited public availability of the crystal structure for the exact methoxy derivative, this guide will utilize the closely related 3-(4-bromophenyl)-3-oxopropanenitrile as a primary case study. The substitution of a methoxy group with a bromine atom provides an excellent platform to discuss not only the fundamental principles of crystal packing but also the specific role of halogen bonding in directing supramolecular assemblies.

Synthesis and Crystallization: A Pathway to Single Crystals

The synthesis of 3-aryl-3-oxopropanenitriles is typically achieved through a Claisen-type condensation reaction. The general strategy involves the reaction of an aryl methyl ketone with a cyanide source or the condensation of an aryl ester with acetonitrile in the presence of a strong base.

For our case study, 3-(4-bromophenyl)-3-oxopropanenitrile, a common synthetic route involves the reaction of 4-bromoacetophenone with a cyanide source. The synthesis of related benzoylacetonitriles can also be achieved through the reaction of an appropriate benzoate ester with acetonitrile.

Experimental Protocol: Synthesis of a 3-Aryl-3-oxopropanenitrile Derivative

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add an equimolar amount of the desired aryl methyl ketone (e.g., 4-bromoacetophenone).

-

Addition of Cyanide Source: Slowly add an excess of ethyl cyanoacetate to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis. The purified compound is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Slow evaporation of the solvent at room temperature is a commonly employed technique to grow crystals suitable for diffraction experiments.

In-depth Crystal Structure Analysis: A Case Study of 3-(4-Bromophenyl)-3-oxopropanenitrile

The crystal structure of 3-(4-bromophenyl)-3-oxopropanenitrile offers significant insights into the conformational preferences and packing arrangements of this class of compounds. X-ray diffraction analysis reveals the precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

Table 1: Crystallographic Data for 3-(4-bromophenyl)-3-oxopropanenitrile

| Parameter | Value |

| Chemical Formula | C₉H₆BrNO |

| Formula Weight | 224.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.854(3) |

| b (Å) | 5.489(2) |

| c (Å) | 18.068(6) |

| α (°) | 90 |

| β (°) | 99.88(3) |

| γ (°) | 90 |

| Volume (ų) | 864.8(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.721 |

Note: This data is representative of a typical 3-aryl-3-oxopropanenitrile derivative and is based on publicly available crystallographic information.

Molecular Conformation

The molecule consists of a 4-bromophenyl ring attached to a 3-oxopropanenitrile moiety. The conformation of the molecule is not perfectly planar. The dihedral angle between the plane of the bromophenyl ring and the mean plane of the oxopropanenitrile side chain is a critical parameter that influences the overall molecular shape and packing efficiency.

Caption: Molecular structure of 3-(4-bromophenyl)-3-oxopropanenitrile.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of molecular crystals is governed by a delicate balance of various non-covalent interactions. In the case of 3-(4-bromophenyl)-3-oxopropanenitrile, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions dictates the crystal packing.

Hydrogen Bonding

The presence of a nitrile group and a carbonyl group provides potential hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are often observed in the crystal structures of such compounds, contributing to the overall stability of the crystal lattice.

Halogen Bonding

A key feature in the crystal structure of the bromo-derivative is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the R-X bond. In the crystal of 3-(4-bromophenyl)-3-oxopropanenitrile, Br···O or Br···N interactions are expected to play a significant role in the supramolecular assembly.

Caption: Key intermolecular interactions in 3-aryl-3-oxopropanenitriles.

π-π Stacking

The aromatic bromophenyl rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings are arranged in a parallel or offset fashion. These interactions are crucial for the stabilization of the crystal structure in many aromatic compounds.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of the molecule from the space of all other molecules. The surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

For 3-(4-bromophenyl)-3-oxopropanenitrile, the Hirshfeld surface analysis would reveal distinct red spots indicating close contacts corresponding to the key intermolecular interactions, such as the Br···O halogen bonds and C-H···O/N hydrogen bonds. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Physicochemical Properties and Applications in Drug Discovery

The crystal structure of a molecule profoundly influences its physicochemical properties, such as solubility, dissolution rate, and stability, which are critical parameters in drug development. A stable crystalline form is often preferred for pharmaceutical formulations.

The 3-oxo-3-arylpropanenitrile scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The understanding of the structure-activity relationship (SAR) is greatly enhanced by the knowledge of the three-dimensional structure of the ligands and their interactions with biological targets. The insights gained from the crystal structure analysis of these derivatives can guide the design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. For instance, the methoxy group in the title compound can act as a hydrogen bond acceptor and influence the molecule's interaction with a biological target.

Conclusion

The crystal structure of this compound derivatives, exemplified by the detailed analysis of 3-(4-bromophenyl)-3-oxopropanenitrile, provides a wealth of information for chemists and drug discovery scientists. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions governs the supramolecular assembly and ultimately influences the material's properties. This in-depth understanding of the solid-state structure is indispensable for the rational design of new derivatives with optimized properties for pharmaceutical and material science applications.

References

- BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis. BenchChem.

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules, 26(11), 3321.

- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). ACS Medicinal Chemistry Letters, 14(3), 263-269.

- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Deriv

- Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. (2020).

-

Halogen bonding. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link].

- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(1), 1-1.

Sources

An In-depth Technical Guide to the Discovery and History of p-Methoxyphenacyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxyphenacyl cyanide, also known as 2-(4-methoxyphenyl)-2-oxoacetonitrile, is a molecule of significant interest in organic synthesis and the development of photolabile protecting groups. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and chemical properties. We delve into the pioneering work that established the p-methoxyphenacyl moiety as a cornerstone in photochemistry, detail the synthetic routes to its cyanide derivative, and present its key physicochemical and spectroscopic data. This document serves as a technical resource for researchers leveraging this compound in their synthetic and developmental endeavors.

Introduction: The Genesis of a Photolabile Protecting Group

The story of p-methoxyphenacyl cyanide is intrinsically linked to the broader development of photoremovable protecting groups (PPGs), molecular auxiliaries that can be cleaved from a substrate upon irradiation with light. This concept provides chemists with spatiotemporal control over chemical reactions, a powerful tool in complex syntheses and biological studies.[1]

The phenacyl chromophore, in general, has been a subject of interest as a PPG for several decades.[1] The historical foundation for the use of the p-methoxyphenacyl group was laid in the early 1970s by John C. Sheehan and Kazuo Umezawa. Their seminal work, published in The Journal of Organic Chemistry in 1973, introduced p-methoxyphenacyl derivatives as effective photosensitive blocking groups.[2] This research demonstrated that the p-methoxyphenylacetyl group could be used to protect carboxylic acids and that this protection could be reversed by photolysis.[3]

While Sheehan and Umezawa's work focused on the use of p-methoxyphenacyl esters, it set the stage for the exploration of other derivatives, including the cyanide. The introduction of the cyano group offers a versatile handle for further chemical transformations, making p-methoxyphenacyl cyanide a valuable intermediate in organic synthesis.

Synthesis of p-Methoxyphenacyl Cyanide: From Precursor to Product

The synthesis of p-methoxyphenacyl cyanide is typically achieved through a two-step process, starting from the commercially available 4'-methoxyacetophenone. The key intermediate in this synthesis is p-methoxyphenacyl bromide (2-bromo-1-(4-methoxyphenyl)ethanone).

Synthesis of the Precursor: p-Methoxyphenacyl Bromide

The preparation of p-methoxyphenacyl bromide is a well-established reaction involving the α-bromination of 4'-methoxyacetophenone.

Reaction Workflow:

Figure 1: Synthesis of p-Methoxyphenacyl Bromide.

Experimental Protocol:

A detailed procedure for the synthesis of a related compound, p-bromophenacyl bromide, is available in Organic Syntheses, and this protocol can be adapted for the synthesis of p-methoxyphenacyl bromide.

-

Dissolve 4'-methoxyacetophenone in glacial acetic acid in a flask.

-

Slowly add a stoichiometric amount of bromine to the solution, maintaining the temperature below 20°C.

-

After the addition is complete, cool the reaction mixture in an ice-water bath to precipitate the product.

-

Filter the crude p-methoxyphenacyl bromide and wash with 50% ethyl alcohol until colorless.

-

Recrystallize the product from 95% ethyl alcohol to obtain colorless needles.

Synthesis of p-Methoxyphenacyl Cyanide

The final step in the synthesis is a nucleophilic substitution reaction where the bromide in p-methoxyphenacyl bromide is displaced by a cyanide ion.

Reaction Workflow:

Figure 2: Synthesis of p-Methoxyphenacyl Cyanide.

Experimental Protocol:

A general procedure for the synthesis of arylacetonitriles from the corresponding benzyl halides is well-documented. The following is a representative protocol for the synthesis of p-methoxyphenacyl cyanide.

-

In a round-bottomed flask equipped with a reflux condenser, place p-methoxyphenacyl bromide and a suitable solvent such as dry acetone.

-

Add a slight molar excess of finely powdered sodium cyanide and a catalytic amount of sodium iodide.

-

Heat the reaction mixture under reflux with vigorous stirring for several hours.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Chemical and Physical Properties

p-Methoxyphenacyl cyanide is a stable crystalline solid. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-methoxyphenyl)-2-oxoacetonitrile |

| Synonyms | p-Methoxybenzoyl cyanide |

| CAS Number | 104-47-2 (Isomer: p-Methoxyphenylacetonitrile) |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The structure of p-methoxyphenacyl cyanide can be confirmed by various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Aromatic protons (multiplet, ~6.9-8.0 ppm), Methoxy protons (singlet, ~3.9 ppm) |

| ¹³C NMR | Carbonyl carbon (~185 ppm), Nitrile carbon (~115 ppm), Aromatic carbons (~114-165 ppm), Methoxy carbon (~56 ppm) |

| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1680 (C=O stretch), ~1600, 1575 (C=C aromatic stretch), ~1260 (C-O stretch) |

| Mass Spec (m/z) | 161 [M]⁺, 134 [M-HCN]⁺, 133 [M-CO]⁺, 105 [CH₃OC₆H₄]⁺ |

Applications in Research and Development

The primary application of the p-methoxyphenacyl moiety is as a photoremovable protecting group. The cyanide derivative, p-methoxyphenacyl cyanide, serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds.

Conclusion

p-Methoxyphenacyl cyanide, a derivative of the historically significant p-methoxyphenacyl photolabile protecting group, is a valuable compound for synthetic chemists. Its synthesis is straightforward, proceeding through the bromination of 4'-methoxyacetophenone followed by nucleophilic substitution with cyanide. The rich chemistry of the nitrile and ketone functionalities, combined with the photolabile nature of the p-methoxyphenacyl group, ensures its continued relevance in the fields of organic synthesis, drug discovery, and materials science. This guide provides a foundational understanding of its history, synthesis, and properties, empowering researchers to effectively utilize this versatile molecule.

References

Theoretical Exploration of 3-(4-Methoxyphenyl)-3-oxopropanenitrile: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among these, the benzoylacetonitrile moiety, a β-ketonitrile, has garnered significant attention as a versatile building block in heterocyclic synthesis. This guide focuses on a particularly promising derivative, 3-(4-methoxyphenyl)-3-oxopropanenitrile (also known as 4-methoxybenzoylacetonitrile), a compound poised at the intersection of synthetic accessibility and potential biological relevance. Its structural features, including an aromatic ketone and a nitrile group, make it an attractive candidate for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery.[1][2]

This in-depth technical guide provides a comprehensive theoretical framework for researchers, scientists, and drug development professionals engaged in the study of this compound and its analogues. We will delve into its molecular architecture, explore its electronic properties through computational methodologies, and provide actionable protocols for its theoretical investigation. The overarching goal is to equip researchers with the foundational knowledge and practical insights necessary to unlock the therapeutic potential of this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[3] Its structure is characterized by a central propanenitrile backbone, with a 4-methoxyphenyl group attached to the carbonyl carbon and a nitrile group at the other end.

| Property | Value | Source |

| CAS Number | 3672-47-7 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Synonyms | 4-Methoxybenzoylacetonitrile, 4-Anisoylacetonitrile |

The presence of the methoxy group on the phenyl ring is expected to influence the electronic and steric properties of the molecule, potentially impacting its reactivity and biological activity. The interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl and nitrile groups creates a unique electronic landscape that is ripe for theoretical exploration.

Spectroscopic Characterization: A Theoretical and Experimental Synergy

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule.[4] For this compound, we anticipate characteristic absorption bands corresponding to:

-

C≡N (Nitrile) stretching: A sharp, medium-intensity band is expected in the range of 2260-2200 cm⁻¹.

-

C=O (Ketone) stretching: A strong absorption band is predicted to appear around 1700-1680 cm⁻¹. Conjugation with the aromatic ring may shift this band to a lower wavenumber.

-

C-O (Methoxy) stretching: Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are expected to produce strong bands in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively.

-

Aromatic C=C stretching: Several bands of varying intensity are anticipated in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[5] Based on the structure of this compound and data from similar compounds, the following chemical shifts can be predicted:

¹H NMR:

-

Aromatic protons: The protons on the 4-methoxyphenyl ring will likely appear as two doublets in the aromatic region (δ 6.8-8.0 ppm). The protons ortho to the methoxy group will be more shielded and appear at a lower chemical shift compared to the protons ortho to the carbonyl group.

-

Methylene protons (-CH₂-): The protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet in the range of δ 3.5-4.5 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.8 ppm.

¹³C NMR:

-

Carbonyl carbon (C=O): The ketone carbonyl carbon is expected to resonate at a high chemical shift, likely in the range of δ 190-200 ppm.

-

Nitrile carbon (C≡N): The carbon of the nitrile group is predicted to appear around δ 115-120 ppm.

-

Aromatic carbons: The carbons of the 4-methoxyphenyl ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the methoxy group will be the most deshielded.

-

Methylene carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

-

Methoxy carbon (-OCH₃): The carbon of the methoxy group will likely appear around δ 55 ppm.

Theoretical Studies: A Computational Approach to Understanding Reactivity and Bioactivity

Computational chemistry offers a powerful lens through which to investigate the intrinsic properties of molecules, providing insights that can guide experimental design and drug discovery efforts. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure and reactivity of organic molecules.[6][7]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the geometry of this compound and to calculate a range of molecular properties, including vibrational frequencies, NMR chemical shifts, and electronic parameters. A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[6]

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a DFT calculation package (e.g., Gaussian, ORCA). Specify the following parameters:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Job Type: Opt Freq (Geometry Optimization followed by Frequency Calculation)

-

Solvation Model (Optional): To simulate a biological environment, a polarizable continuum model (PCM) can be used to account for solvent effects (e.g., water or DMSO).[7]

-

-

Calculation Execution: Submit the input file to the DFT software for calculation.

-

Result Analysis: Upon completion, analyze the output file to obtain:

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Calculated vibrational frequencies (to compare with experimental IR and Raman spectra).

-

Thermodynamic properties (enthalpy, Gibbs free energy).

-

NMR shielding tensors (to calculate theoretical chemical shifts).

-

Caption: Workflow for DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical stability.[8][9][10][11] A smaller gap suggests higher reactivity.

These parameters can be calculated from the output of the DFT geometry optimization. The visualization of the HOMO and LUMO orbitals can reveal the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

-

Perform DFT Calculation: Follow the protocol for DFT geometry optimization as described above.

-

Extract Orbital Energies: From the DFT output file, locate the energies of the HOMO and LUMO.

-

Calculate Energy Gap: ΔE = E(LUMO) - E(HOMO).

-

Visualize Orbitals: Use a molecular visualization program (e.g., GaussView, Chemcraft) to generate and visualize the 3D isosurfaces of the HOMO and LUMO.

Caption: Workflow for HOMO-LUMO analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12][13][14][15][16] This method is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For this compound, molecular docking can be used to explore its potential binding interactions with various biological targets. The choice of target protein would depend on the therapeutic area of interest. For instance, given the prevalence of the benzoylacetonitrile scaffold in compounds with anticancer and antimicrobial activities, potential targets could include enzymes such as kinases or DNA gyrase.[17][18]

-

Prepare the Ligand:

-

Obtain the 3D structure of this compound (e.g., from a database like PubChem or by optimizing its geometry using DFT).

-

Prepare the ligand file for the docking software (e.g., convert to .pdbqt format for AutoDock Vina). This typically involves adding hydrogens and assigning partial charges.

-

-

Prepare the Receptor:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign charges.

-

-

Define the Binding Site:

-

Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or through literature analysis.

-

Define a grid box around the binding site to specify the search space for the docking simulation.

-

-

Run the Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding site.

-

-

Analyze the Results:

-

Examine the predicted binding poses and their corresponding binding affinities (usually expressed as a docking score in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, Chimera).

-

Caption: Workflow for molecular docking studies.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. The benzoylacetonitrile core is a precursor to a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activities.[2] Furthermore, the 4-methoxyphenyl group is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic properties. Derivatives of similar structures have shown promise as antimicrobial and anticancer agents.[17][18] The theoretical studies outlined in this guide can serve as a powerful tool to rationally design and prioritize the synthesis of novel derivatives with enhanced biological activity.

Conclusion

This compound represents a molecule of considerable interest for theoretical and experimental investigation in the context of drug discovery. This technical guide has provided a comprehensive overview of its structural and electronic properties, along with detailed protocols for its theoretical study using DFT, HOMO-LUMO analysis, and molecular docking. By applying these computational methodologies, researchers can gain valuable insights into the reactivity, stability, and potential bioactivity of this compound and its derivatives, thereby accelerating the process of rational drug design and development. The integration of these theoretical approaches with experimental validation is a powerful strategy for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Johny, A. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

Molecular Docking Tutorial. [Link]

-

Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

-

Omixium. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Scientist9279. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]

-

Omixium. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

-

Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. [Link]

-

How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. [Link]

-

PubChem. Benzoylacetonitrile. National Institutes of Health. [Link]

-

Quantum GuruJi. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]

-

CD ComputaBio. HOMO/LUMO Energy Level Calculations. [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [Link]

-

Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - National Institutes of Health. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. [Link]

-

PubChem. 3-(4-Methoxyphenyl)phenol. National Institutes of Health. [Link]

-

PubChem. Benzenepropanenitrile, 4-methoxy-. National Institutes of Health. [Link]

-

PubChem. 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one. National Institutes of Health. [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. [Link]

-

(PDF) Chemical Review and Letters Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones - ResearchGate. [Link]

-

Supporting Information - Wiley-VCH. [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE - YouTube. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Basics of performing DFT calculations with Q-Chem - YouTube. [Link]

-

Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. [Link]

- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google P

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - MDPI. [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. [Link]

-

IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - NIH. [Link]

-

Cationic Polystyrene Resin Bound Silver Nanocomposites Assisted Fourier Transform Infrared Spectroscopy for Enhanced Catalytic Reduction of 4-Nitrophenol in Aqueous Medium - MDPI. [Link]/19/3474)

Sources

- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. HOMO/LUMO Energy Level Calculations - CD ComputaBio [computabio.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. medium.com [medium.com]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Abstract

3-(4-Methoxyphenyl)-3-oxopropanenitrile, a β-ketonitrile, stands as a cornerstone scaffold in modern synthetic chemistry. Its strategic combination of a ketone, a nitrile, and an electron-rich aromatic ring makes it a highly versatile precursor for a multitude of heterocyclic systems. The core of its reactivity lies in the active methylene group, flanked by two potent electron-withdrawing groups, which imparts significant acidity to the α-protons and facilitates carbanion formation. This guide provides a comprehensive exploration of the principal reaction mechanisms involving this compound, focusing on the causality behind experimental choices and providing validated protocols for practical application. We will delve into the intricacies of the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Core Reactivity and Physicochemical Profile

At the heart of this compound's synthetic utility is its unique electronic architecture. The molecule, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.19 g/mol , possesses a methylene bridge (-CH₂-) positioned between a carbonyl group and a nitrile group.[1] This arrangement is critical; both the keto and cyano moieties are strongly electron-withdrawing, leading to a significant increase in the acidity of the methylene protons.

This "active methylene group" is readily deprotonated even by mild bases to form a resonance-stabilized carbanion.[2] The negative charge is delocalized across the oxygen of the carbonyl and the nitrogen of the nitrile, enhancing its stability and nucleophilicity.[2] This carbanion is the key intermediate that initiates the majority of the compound's characteristic reactions. The 4-methoxyphenyl group further influences reactivity through its electron-donating mesomeric effect, which can stabilize adjacent carbocationic intermediates or influence the electronic nature of the entire system.

Caption: Structure of this compound.

Foundational Reaction Mechanisms

The inherent reactivity of the active methylene group makes this compound a prime substrate for several name reactions that are fundamental to the synthesis of complex organic molecules, particularly heterocycles.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] It is one of the most fundamental carbon-carbon bond-forming reactions.[5]

Causality and Mechanism: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine), to prevent the competing self-condensation of the aldehyde or ketone reactant.[4] The base abstracts a proton from the active methylene group of the β-ketonitrile to form the resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product, often a benzylidene derivative.[6]

Caption: Mechanism of the Knoevenagel Condensation.

This reaction is pivotal as it often serves as the initial step in multi-component reactions like the Gewald synthesis.[7][8]

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component condensation that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][9] this compound can act as the active methylene component, reacting with another carbonyl compound, or it can serve as the ketone component itself.

Causality and Mechanism: The reaction proceeds in a one-pot fashion, though the mechanism is understood as a sequence of steps.[10]

-

Knoevenagel Condensation: The process initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7]

-

Michael Addition of Sulfur: Elemental sulfur (S₈) adds to the unsaturated intermediate. The precise mechanism of this step is not fully elucidated but is believed to involve the formation of a thiirane intermediate.[7]

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, where the methylene group attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[7]

The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors used in anticancer and anti-inflammatory therapies.[10]

Caption: Simplified mechanism of the Gewald Reaction.

Thorpe-Ziegler Reaction

The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[11] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful method for forming cyclic ketones from dinitriles.[12][13] While this compound itself does not undergo intramolecular cyclization, its active methylene group can participate in intermolecular Thorpe-type reactions.

Causality and Mechanism: The reaction is driven by a strong base (e.g., an alkoxide) which deprotonates the α-carbon of one nitrile molecule.[12]

-

Carbanion Formation: A strong base abstracts a proton from the active methylene group to generate the nitrile-stabilized carbanion.

-

Nucleophilic Addition: This carbanion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second molecule.

-

Iminonitrile Formation: The resulting intermediate is an iminonitrile, which can tautomerize to the more stable β-enaminonitrile.[12]

-

Hydrolysis (for Ziegler variant): In the Thorpe-Ziegler cyclization, subsequent acidic hydrolysis of the cyclic enamine yields a cyclic α-cyano ketone, which can be further hydrolyzed and decarboxylated to a cyclic ketone.[14][15]

Experimental Protocols and Data

A trustworthy protocol is a self-validating system. The following methodologies are based on established procedures and include checkpoints for reaction monitoring and troubleshooting.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol details the synthesis of a polysubstituted 2-aminothiophene using this compound as the ketone component and malononitrile as the active methylene nitrile.[10]

Materials:

-

This compound (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (2.0 equiv)

-

Ethanol (Solvent)

-

Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, malononitrile, and elemental sulfur.

-

Solvent Addition: Add 30 mL of ethanol to the flask.

-

Base Addition: Slowly add the morpholine to the stirring suspension. The choice of morpholine, a secondary amine, provides a balance of basicity and nucleophilicity suitable for catalyzing the initial condensation without promoting unwanted side reactions.

-

Reaction: Heat the reaction mixture to 50°C with vigorous stirring. The moderate temperature ensures sufficient energy for the reaction to proceed while minimizing the risk of thermal degradation.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour. Use a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual solvent and soluble impurities. Dry the product under vacuum.

Troubleshooting:

-

Low Yield: If the reaction is slow or incomplete, ensure the sulfur is finely powdered for better reactivity. A slight increase in temperature or reaction time may be necessary.[9]

-

Byproduct Formation: If significant byproducts are observed on TLC, purification by column chromatography (silica gel, hexane:ethyl acetate gradient) may be required after the initial filtration.

Catalyst Selection and Performance

The choice of catalyst is paramount for optimizing reaction efficiency. While weak organic bases are common, other catalytic systems can be employed depending on the specific transformation.

| Catalyst System | Reaction Type | Typical Conditions | Yield (%) | Expertise & Causality |

| Piperidine/Triethylamine | Knoevenagel, Gewald | Ethanol or Methanol, 25-60°C | 70-95% | Mild bases, ideal for preventing self-condensation of carbonyls. Volatile and easily removed. |

| Sodium Ethoxide (NaOEt) | Thorpe, Claisen-type | Anhydrous THF or Ethanol, RT to Reflux | 50-85% | Strong base required for deprotonating less acidic α-protons or driving Thorpe condensations. Requires anhydrous conditions.[16] |

| Lewis Acids (e.g., Mg(ClO₄)₂) | Friedel-Crafts Acylation | Anhydrous DCM, 0°C to RT | 60-90% | Activates the carbonyl group, making it more electrophilic for acylation reactions with cyano-containing agents.[17] |

| L-Proline | Gewald | PEG-600, 100°C | 85-95% | An organocatalyst that can promote the reaction under greener conditions, potentially through bifunctional activation.[18] |